molecular formula C15H21N3 B089436 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile CAS No. 1024-16-4

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

Cat. No.: B089436
CAS No.: 1024-16-4
M. Wt: 243.35 g/mol
InChI Key: NPYMJCBIPUSGQF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C15H21N3. It is a piperidine derivative that features a benzyl group, an ethylamino group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile finds applications in various scientific research areas, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Benzyl-4-(methylamino)piperidine
  • 1-Benzyl-4-(propylamino)piperidine
  • 1-Benzyl-4-(butylamino)piperidine

Comparison: 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The differences in the alkyl chain length and functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMJCBIPUSGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145037
Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-16-4
Record name 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1024-16-4
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name MLS002693809
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 1-benzylpiperidin-4-one (5.69 g) in ethanol (4.2 mL) was added dropwise a solution of ethylamine hydrochloride (2.69 g) in water (3 mL) under ice-cooling and then added dropwise a solution of potassium cyanide (2.04 g) in water (7 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added isopropyl alcohol (10 mL) and water (30 mL) and the mixture was stirred and extracted. To the organic layer was added water (30 mL) and the mixture was stirred and extracted. The organic layer was diluted with methylene chloride (30 mL) and the mixture was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to the residue was added isopropyl alcohol (100 mL) and the precipitates were filtered off. The filtrate was concentrated in vacuo to give 1-benzyl-4-cyano-4-(ethylamino)piperidine (7.3 g, yield: 99.7%) as a yellow oil.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-N-benzylpiperidone (5.69 g, 29.5 mmol) in ethanol (4.2 ml) cooled in an ice bath was added ethylamine hydrochloride (2.69 g, 32.3 mmol) in water (3 ml), keeping the internal temperature of the reaction below 10° C. A solution of KCN (2.04 g, 31.3 mmol) in water (7 ml) was added to the reaction solution over 10 minutes while keeping the internal temperature below 10° C. The reaction was then warmed to room temperature and stirred 18 hours. Isopropanol (10 ml) was added to the reaction mixture to give two distinct layers: lower colorless aqueous layer and an orange organic upper layer. The organic layer was separated and stirred with water (30 ml) for 30 minutes. The organic layer was separated (orange organic layer now the bottom layer), the solvent was removed in vacuo, and the resultant oil diluted in methylene chloride (30 ml). The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated, in vacuo, to give I-1A-1e as an orange oil (6.05 g, 84%): +APcI MS (M+1) 244.2; 1H NMR (400 MHz, CD2Cl2) δ 7.32 (d, J=4.1 Hz, 4H), 7.29–7.23 (m, 1H), 3.54 (s, 2H), 2.81–2.76 (m, 2H), 2.75 (q, J=7.1 Hz, 2H), 2.35–2.29 (m, 2H), 2.01–1.98 (m, 2H), 1.74–1.68 (m, 2H), 1.14 (t, J=7.1 Hz, 3H).
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
84%

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